molecular formula C48H82O19 B1649386 20-Glucoginsenoside RF CAS No. 68406-27-9

20-Glucoginsenoside RF

Cat. No.: B1649386
CAS No.: 68406-27-9
M. Wt: 963.2 g/mol
InChI Key: KVHFYBWKXJPMMM-MGBLTDNXSA-N
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Description

20-Glucoginsenoside RF is a type of ginsenoside, which are the major bioactive constituents of Panax ginseng. Ginsenosides are saponins, a class of chemical compounds known for their diverse pharmacological effects. This compound has been identified as one of the prominent ginsenosides in ginseng, contributing to its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Glucoginsenoside RF involves the extraction of ginsenosides from Panax ginseng. The process typically includes the following steps:

    Extraction: Ginseng roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.

    Purification: The extract is then purified using techniques such as column chromatography.

    Isolation: Specific ginsenosides, including this compound, are isolated using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques like ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

20-Glucoginsenoside RF undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

20-Glucoginsenoside RF has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of saponins and their chemical properties.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, immunomodulatory, and antioxidant properties.

    Industry: Utilized in the development of health supplements and functional foods.

Mechanism of Action

The mechanism of action of 20-Glucoginsenoside RF involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

20-Glucoginsenoside RF is compared with other ginsenosides such as:

  • Ginsenoside Rb1
  • Ginsenoside Rg1
  • Ginsenoside Re

Uniqueness

This compound is unique due to its specific molecular structure and distinct pharmacological effects. Unlike other ginsenosides, it has a unique glycosylation pattern that contributes to its specific biological activities .

List of Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rg1
  • Ginsenoside Re
  • Ginsenoside Rc
  • Ginsenoside Rd

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-4,4,10,14,15-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-20(2)10-9-12-47(7,67-43-39(61)36(58)33(55)28(18-50)64-43)24-14-21(3)48(8)23-16-26(41-45(4,5)30(53)11-13-46(41,6)22(23)15-25(52)31(24)48)62-44-40(37(59)34(56)29(19-51)65-44)66-42-38(60)35(57)32(54)27(17-49)63-42/h10,21-44,49-61H,9,11-19H2,1-8H3/t21?,22?,23?,24-,25-,26+,27+,28+,29+,30?,31?,32+,33+,34+,35-,36-,37-,38+,39+,40+,41?,42-,43-,44+,46+,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFYBWKXJPMMM-MGBLTDNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C1(C3CC(C4C(C(CCC4(C3CC2O)C)O)(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C(C)(CCC=C(C)C)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@@H](C2[C@]1(C3C[C@H](C4[C@@](C3C[C@@H]2O)(CCC(C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)[C@](C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68406-27-9
Record name 20-Glucoginsenoside RF
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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